Cas no 2681255-68-3 ((2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid)

(2E)-3-[3-Methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid is a fluorinated cinnamic acid derivative featuring a trifluoroacetamido substituent on the aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties, combining an α,β-unsaturated carboxylic acid moiety with an electron-withdrawing trifluoroacetamido group. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for designing bioactive molecules. The conjugated double bond allows for further functionalization via Michael addition or cyclization reactions. Its methoxy and amide substituents contribute to selective reactivity in cross-coupling or condensation reactions, supporting applications in pharmaceutical and agrochemical research.
(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid structure
2681255-68-3 structure
商品名:(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid
CAS番号:2681255-68-3
MF:C12H10F3NO4
メガワット:289.207314014435
CID:5637234
PubChem ID:165925679

(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28287785
    • 2681255-68-3
    • (2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
    • (2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid
    • インチ: 1S/C12H10F3NO4/c1-20-9-6-7(3-5-10(17)18)2-4-8(9)16-11(19)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)/b5-3+
    • InChIKey: ONDZCRKXNCYCPI-HWKANZROSA-N
    • ほほえんだ: FC(C(NC1C=CC(/C=C/C(=O)O)=CC=1OC)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 289.05619229g/mol
  • どういたいしつりょう: 289.05619229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 75.6Ų

(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28287785-2.5g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-28287785-5.0g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-28287785-1g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3
1g
$1070.0 2023-09-08
Enamine
EN300-28287785-0.1g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-28287785-1.0g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-28287785-10g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3
10g
$4606.0 2023-09-08
Enamine
EN300-28287785-5g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3
5g
$3105.0 2023-09-08
Enamine
EN300-28287785-0.5g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-28287785-0.05g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-28287785-0.25g
(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid
2681255-68-3 95.0%
0.25g
$985.0 2025-03-19

(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acid 関連文献

(2E)-3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylprop-2-enoic acidに関する追加情報

Comprehensive Overview of (2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid (CAS No. 2681255-68-3)

(2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid (CAS No. 2681255-68-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This α,β-unsaturated carboxylic acid derivative features a unique trifluoroacetamido group, which enhances its reactivity and potential applications in drug discovery. The compound's E-configuration (trans) around the double bond is critical for its biological activity, making it a subject of interest for researchers exploring anti-inflammatory and anticancer agents.

The structural motif of (2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid aligns with current trends in small-molecule drug design, particularly in targeting protein-protein interactions (PPIs). With the rise of precision medicine, researchers are increasingly focusing on compounds like this to develop targeted therapies. Its methoxy and trifluoroacetamido substituents contribute to its lipophilicity and metabolic stability, key factors in optimizing oral bioavailability—a hot topic in pharmacokinetics discussions.

In the context of green chemistry, the synthesis of CAS No. 2681255-68-3 has been explored using catalytic methods to minimize waste. Recent publications highlight its potential as a building block for heterocyclic compounds, which are pivotal in developing kinase inhibitors. This aligns with the growing demand for sustainable synthetic routes in the pharmaceutical industry, a frequently searched topic among chemists.

The compound’s electrophilic properties due to the α,β-unsaturated carbonyl system make it a candidate for Michael addition reactions, a staple in medicinal chemistry. Researchers investigating covalent inhibitors often search for such motifs, as they can form irreversible bonds with cysteine residues in target proteins. This mechanism is central to drugs like ibrutinib, linking CAS No. 2681255-68-3 to cutting-edge cancer research.

Analytical characterization of (2E)-3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]prop-2-enoic acid typically involves NMR spectroscopy and high-resolution mass spectrometry (HRMS). These techniques are essential for verifying its regiochemical purity, a common concern in custom synthesis inquiries. The compound’s UV-Vis absorption profile also makes it suitable for photophysical studies, a niche yet growing area in material science.

From a patent landscape perspective, derivatives of this compound have appeared in applications related to autoimmune diseases. This connects to trending searches on JAK/STAT pathway inhibitors, reflecting broader interest in immunomodulators. Its trifluoromethyl group—a privileged fragment in drug design—further underscores its relevance in fragment-based drug discovery (FBDD).

In summary, CAS No. 2681255-68-3 exemplifies the intersection of structural innovation and therapeutic potential. Its multifaceted chemistry addresses pressing questions in drug development, from ADME optimization to covalent targeting strategies, making it a compound worth watching in both academic and industrial settings.

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